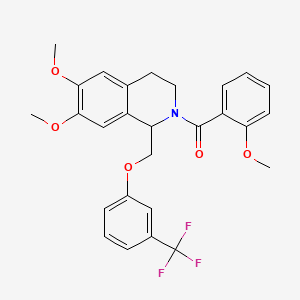
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a trifluoromethyl group, and a dihydroisoquinoline core, making it an interesting subject for research in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable base, such as sodium methoxide.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethyl iodide and a palladium catalyst under specific conditions.
Final coupling reaction: The final step involves coupling the intermediate with 2-methoxyphenylmethanone using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
The compound holds potential in medicinal chemistry for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
作用机制
The mechanism by which (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of methoxy and trifluoromethyl groups may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-hydroxyphenyl)methanone
- (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone
Uniqueness
The uniqueness of (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone lies in its specific combination of functional groups and structural features. The presence of both methoxy and trifluoromethyl groups, along with the dihydroisoquinoline core, provides a distinct chemical profile that can lead to unique interactions and properties compared to similar compounds.
属性
分子式 |
C27H26F3NO5 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC 名称 |
[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C27H26F3NO5/c1-33-23-10-5-4-9-20(23)26(32)31-12-11-17-13-24(34-2)25(35-3)15-21(17)22(31)16-36-19-8-6-7-18(14-19)27(28,29)30/h4-10,13-15,22H,11-12,16H2,1-3H3 |
InChI 键 |
WLDHDCMBPYMPEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



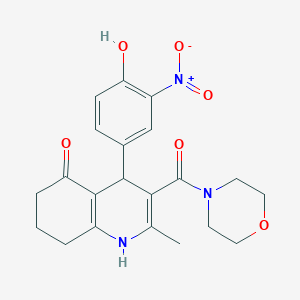
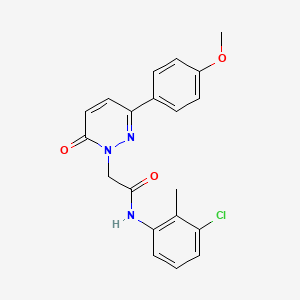
![3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11206999.png)
![1-(3-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B11207000.png)
![4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide](/img/structure/B11207021.png)
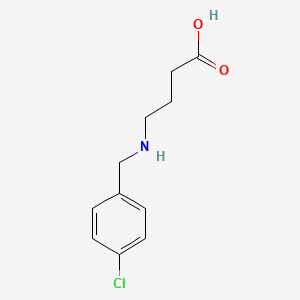
![7-(1,3-benzodioxol-5-yl)-N-(1-benzylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11207031.png)
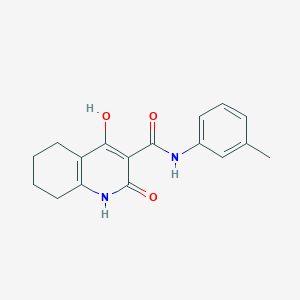
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11207041.png)
![7-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11207048.png)
![(5-chloro-1H-indol-2-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11207056.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11207065.png)
![1-(5-chloro-2-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207068.png)
